molecular formula C13H10N2O2 B8478197 7-Benzoxazolemethanol,2-(4-pyridinyl)-

7-Benzoxazolemethanol,2-(4-pyridinyl)-

Cat. No.: B8478197
M. Wt: 226.23 g/mol
InChI Key: BMYRMIHZSZSOGM-UHFFFAOYSA-N
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Description

7-Benzoxazolemethanol,2-(4-pyridinyl)- is a heterocyclic organic compound featuring a benzoxazole core substituted with a methanol group at the 7-position and a 4-pyridinyl moiety at the 2-position. Benzoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and photosensitizing properties.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

(2-pyridin-4-yl-1,3-benzoxazol-7-yl)methanol

InChI

InChI=1S/C13H10N2O2/c16-8-10-2-1-3-11-12(10)17-13(15-11)9-4-6-14-7-5-9/h1-7,16H,8H2

InChI Key

BMYRMIHZSZSOGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C3=CC=NC=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Insights:

SAPYR’s phenalenone core is optimized for <sup>1</sup>O2 generation due to extended aromaticity and redox activity .

Functional Groups: The 4-pyridinyl group in both 7-Benzoxazolemethanol and SAPYR enhances cellular uptake via electrostatic interactions with negatively charged microbial membranes. However, SAPYR’s quaternized pyridinium group ensures a permanent positive charge, improving biofilm penetration .

Antimicrobial Efficacy: SAPYR demonstrated 3–4 log10 reductions in E. faecalis and A. naeslundii biofilms under blue LED irradiation, attributed to its high <sup>1</sup>O2 yield and charge-driven binding . 7-Benzoxazolemethanol’s neutral/polar nature may reduce biofilm adhesion compared to SAPYR but could improve solubility in aqueous environments.

Light Activation :

  • SAPYR’s absorption peak aligns with blue light (450 nm), making it clinically practical for aPDT. Benzoxazole derivatives typically require shorter wavelengths (e.g., UV-A), which pose safety limitations for human applications .

Research Findings and Limitations

  • SAPYR’s Superiority: SAPYR’s design prioritizes both photophysical efficiency (ΦΔ ≈ 0.85) and cationic charge, enabling robust biofilm eradication .
  • Benzoxazole Derivatives : Prior studies on analogous benzoxazoles (e.g., 2-phenylbenzoxazoles) show moderate antimicrobial activity but highlight challenges in achieving sufficient photostability for repeated aPDT applications.

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